molecular formula C27H29N3O4 B11119431 4-(hexanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

4-(hexanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11119431
M. Wt: 459.5 g/mol
InChI Key: ZSZTXPHJUJLCGR-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of the methoxyaniline group through nucleophilic substitution.

    Carbonylation Reactions: Formation of the carbonyl groups via reactions with carbonylating agents.

    Coupling Reactions: Linking of aromatic rings through palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

N~1~-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(4-METHOXYPHENYL)UREA
  • N-(1-((4-METHOXYANILINO)CARBONYL)-4-PHENYL-1,3-BUTADIENYL)BENZAMIDE

Uniqueness

N~1~-[4-({4-[(4-METHOXYANILINO)CARBONYL]ANILINO}CARBONYL)PHENYL]HEXANAMIDE is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

4-(hexanoylamino)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O4/c1-3-4-5-6-25(31)28-21-11-7-19(8-12-21)26(32)29-22-13-9-20(10-14-22)27(33)30-23-15-17-24(34-2)18-16-23/h7-18H,3-6H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)

InChI Key

ZSZTXPHJUJLCGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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